2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid
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Overview
Description
2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid is a chemical compound with the molecular formula C13H11BrN2O3S and a molecular weight of 355.207 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with benzenesulfonohydrazide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization .
Chemical Reactions Analysis
2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference substance for drug impurities.
Biology: The compound is utilized in biochemical assays and as a tool for studying enzyme interactions.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid can be compared with similar compounds such as:
2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide: This compound lacks the benzenesulfonic acid group, which may affect its solubility and reactivity.
2-[(5-Chloro-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid: The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide sulfonic acid: This compound has a different sulfonic acid group, which may influence its chemical properties and applications.
Properties
Molecular Formula |
C13H11BrN2O3S |
---|---|
Molecular Weight |
355.21 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H/b15-9- |
InChI Key |
OEMCLQLAWYKPRK-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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